Product packaging for Diethylene glycol monohexyl ether(Cat. No.:CAS No. 112-59-4)

Diethylene glycol monohexyl ether

Cat. No.: B087330
CAS No.: 112-59-4
M. Wt: 190.28 g/mol
InChI Key: GZMAAYIALGURDQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification in Research Contexts

In academic and research literature, Diethylene Glycol Monohexyl Ether is identified by several names. Its IUPAC name is 2-(2-hexyloxyethoxy)ethanol. nih.gov Commonly used synonyms include Hexyl Carbitol, n-Hexyl Carbitol, and Diethylene Glycol n-hexyl ether. nih.govchemeo.com The compound is also referred to by its CAS Registry Number, 112-59-4, which provides a unique identifier for chemical substances. chemeo.com

Chemically, it is classified as a glycol ether, a class of solvents known for their excellent solvency, chemical stability, and compatibility with water and numerous organic solvents. sigmaaldrich.cn Specifically, it is a primary alcohol and a diether. nih.gov Its structure, C₆H₁₃(OCH₂CH₂)₂OH, features a hexyl group attached to a diethylene glycol chain via an ether linkage, terminating in a hydroxyl group. sigmaaldrich.cnnih.gov This amphiphilic nature, with a hydrocarbon-like hexyl group and polar ether and alcohol functionalities, dictates its solvency properties. sigmaaldrich.cn

Historical Overview of this compound Research

Research into glycol ethers, including this compound, has been driven by their utility as solvents and chemical intermediates. sigmaaldrich.cn The synthesis of glycol ethers typically involves the reaction of an alcohol with ethylene (B1197577) oxide. sigmaaldrich.cn Specifically for this compound, the synthesis can be achieved through the reaction of ethylene glycol and hexyl alcohol in the presence of a catalyst. atamanchemicals.com Another route involves the ethoxylation of ethanol (B145695). atamankimya.com

Early research focused on characterizing the physical and chemical properties of these compounds and exploring their applications as solvents in industries such as paints, coatings, and cleaners. atamanchemicals.com The unique cleaning power of this compound, capable of removing both water-soluble and greasy soils, was an early recognized advantage. atamanchemicals.com While specific historical milestones for this compound are not extensively documented in readily available literature, the broader history of glycol ethers is linked to the development of industrial solvents and the need for compounds with specific evaporation rates and solvency characteristics. The investigation into the toxicology and metabolic pathways of glycol ethers also has a significant history, with studies on related compounds like diethylene glycol monoethyl ether dating back to the mid-20th century. europa.eu

Current Research Landscape and Emerging Areas for this compound

Current research continues to leverage the established properties of this compound while also exploring new applications. Its primary role remains as a solvent and coalescing agent in coatings, inks, and cleaning formulations. atamanchemicals.comatamanchemicals.com In the coatings industry, its slow evaporation rate and excellent solvency contribute to good flow and leveling, which are crucial for the properties of high-solids coatings. atamanchemicals.com It is particularly useful in waterborne emulsion or dispersion coatings, where it acts as a coalescing aid to reduce the minimum film-forming temperature. sigmaaldrich.cnatamanchemicals.com

Emerging research areas for glycol ethers, including this compound, are expanding into more specialized fields. For instance, the unique properties of glycol ethers make them suitable for use in the formulation of printing inks, including metal decoration inks. atamanchemicals.comatamanchemicals.com There is also ongoing research into their application in the synthesis of new materials. For example, related glycol ethers have been used in the synthesis of luminescent materials, indicating potential for this compound in the development of optical and electronic devices. sigmaaldrich.com Furthermore, the ability of glycol ethers to act as penetration enhancers is being explored in dermatological and pharmaceutical formulations, although research specifically on the hexyl ether derivative in this context is less common than for its ethyl ether counterpart. nih.govualberta.caresearchgate.net The synthesis of diethylene glycol vinyl ethers using diethylene glycol as a starting material also points to the potential for this compound to be a precursor in polymerization and material synthesis. chemicalbook.com

Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name 2-(2-hexyloxyethoxy)ethanol
Synonyms Hexyl Carbitol, Diethylene glycol n-hexyl ether
CAS Number 112-59-4
Molecular Formula C10H22O3
Molecular Weight 190.28 g/mol
Appearance Water-white liquid
Boiling Point 260 °C (1013 hPa)
Melting Point -41 to -39 °C
Density 0.93 g/cm³ at 20 °C
Flash Point 123 °C

This table is populated with data from multiple sources. nih.govchemeo.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O3<br>C10H22O3<br>C6H13(OCH2CH2)2OH B087330 Diethylene glycol monohexyl ether CAS No. 112-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hexoxyethoxy)ethanol
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InChI

InChI=1S/C10H22O3/c1-2-3-4-5-7-12-9-10-13-8-6-11/h11H,2-10H2,1H3
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InChI Key

GZMAAYIALGURDQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOCCOCCO
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DSSTOX Substance ID

DTXSID4026921
Record name 2-[2-(Hexyloxy)ethoxy]ethanol
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Molecular Weight

190.28 g/mol
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Physical Description

Diethylene glycol n-hexyl ether is a water-white liquid. (USCG, 1999), Liquid, Clear liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

498.4 °F at 760 mmHg (USCG, 1999), boiling point equals 498 ° F, 258 °C at 760 mm Hg; 192 °C at 100 mm Hg, 259.1 °C
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Flash Point

285 °F (USCG, 1999), Flash point equals 285 °F, 271 °F (OPEN CUP), 140.6 °C o.c.
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Solubility

In water, 17,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7
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Density

0.9346 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9346 at 25 °C/4 °C, Relative density (water = 1): 0.935
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.000503 [mmHg], VP: Less than 0.01 mm Hg, 25 degC, Vapor pressure, Pa at 25 °C:
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Color/Form

Water-white liquid

CAS No.

112-59-4
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Melting Point

-27.4 °F (USCG, 1999), -28 °C, -33.3 °C
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Analytical Methodologies for Diethylene Glycol Monohexyl Ether in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Diethylene Glycol Monohexyl Ether, providing the means to separate it from other components in a mixture for accurate quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a widely utilized technique for the analysis of volatile and semi-volatile compounds like DGHE. researchgate.net It is frequently the method of choice for analyzing glycol ethers in various products. researchgate.netgcms.cz

Research has led to the development of rapid GC-Mass Spectrometry (GC-MS) methods for a broad spectrum of glycol ethers, including DGHE. gcms.cz One such method utilizes a specialized Rxi®-1301Sil MS column, which, due to its thin film, offers superior resolution and quicker analysis times compared to more traditional, thicker film columns. gcms.czrestek.com For comprehensive analysis, chromatograms are typically collected over a scan range of 20 to 200 atomic mass units (amu) to effectively capture the low mass fragments produced during the electron ionization of glycol ethers. gcms.cz

In the analysis of ethoxylation products of alcohols, which results in mixtures containing various glycol monoethers, a combined column packing approach has been successful. This involves using a glass column packed with different stationary phases (e.g., OV-225 and OV-17 on Chromosorb G AW DMCS) and employing a linear temperature programming from 70°C to 200°C. uw.edu.pl For the analysis of water-based coatings, a 30m x 0.32 mm SPB-1 capillary column with a flame ionization detector (FID) has been used, with a temperature program from 50°C to 240°C. paint.org

The National Institute of Standards and Technology (NIST) provides reference mass spectrometry data for Diethylene Glycol Hexyl Ether, which is essential for its identification in GC-MS analyses. nist.gov

Table 1: GC-MS Parameters for Glycol Ether Analysis

ParameterValue/DescriptionSource
Column Rxi®-1301Sil MS gcms.cz
Analysis Time < 11 minutes gcms.cz
Mass Scan Range 20 - 200 amu gcms.cz
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID) gcms.czpaint.org
Retention Time (DEGHE) ~10.018 min gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing less volatile compounds and complex mixtures. Tandem liquid chromatography-mass spectrometry (LC-MS/MS) is particularly valuable for in vivo and in vitro drug metabolism studies. acs.orgnih.gov

The development of a high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method has been verified for the quantification of diethylene glycol and other related compounds in aqueous samples. epa.gov This demonstrates the suitability of LC-MS for environmental analysis. Although sometimes a source of contamination itself in ion trap mass spectrometers, the analysis of related compounds like diethylene glycol monobutyl ether by LC-MS confirms the technique's applicability to this class of chemicals. acs.orgnih.gov

For detailed analysis, MS-MS data is available for this compound, showing a precursor ion [M+H]+ at m/z 191.16417. nih.gov Analysis of the related compound, diethylene glycol monobutyl ether, has been performed using an LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform) instrument in positive ion mode. massbank.eu

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides detailed information on the molecular weight and fragmentation pattern of DGHE. The NIST Mass Spectrometry Data Center has compiled electron ionization mass spectra for the compound. nist.govnih.gov

Infrared (IR) spectroscopy is another key technique. While specific IR data for DGHE is available, the spectra of related compounds like diethylene glycol monoethyl ether show characteristic absorbances for glycol ethers. nist.govnih.gov The NIST/EPA Gas-Phase Infrared Database is a valuable resource for the IR spectra of similar compounds, such as diethylene glycol monododecyl ether. nist.gov

Advanced Detection and Monitoring Techniques

The development of sensitive and specific analytical methods is crucial for monitoring this compound in various settings to understand its prevalence and persistence.

Monitoring in Environmental Matrices

The production and use of Diethylene Glycol Hexyl Ether as a high-boiling solvent can lead to its release into the environment through different waste streams. nih.gov Its presence in consumer products like paints, coatings, and cleaning products also represents a potential source for indoor air contamination. ca.gov

Validated methods exist for monitoring related glycol ethers in workplace air. One such method for diethylene glycol monobutyl ether involves drawing a defined volume of air through a sampling system containing a glass fiber filter and a charcoal tube. The collected analytes are then desorbed and analyzed by gas chromatography with a flame ionization detector (GC-FID). researchgate.net This methodology can be adapted for monitoring DGHE in air. For aqueous environments, a verified HPLC/MS/MS method allows for the determination of diethylene glycol in ground and surface waters, with detection limits as low as 10 µg/L. epa.gov

Table 2: Method for Glycol Ether Determination in Workplace Air

ParameterDescriptionSource
Sampling GGP-Mini sampling system (glass fibre filter and charcoal tube) researchgate.net
Air Sample Volume 40 L researchgate.net
Desorption Dichloromethane/methanol mixture with internal standard researchgate.net
Analysis Gas Chromatography with Flame Ionization Detector (GC-FID) researchgate.net
Limit of Quantification 0.5 mg/m³ researchgate.net

Analysis in Biological Samples

Analyzing DGHE and its metabolites in biological samples is essential for toxicological and metabolic studies. Several methods have been developed for the determination of glycols and glycol ethers in biological matrices like blood and urine. researchgate.net

One established method for analyzing eight different glycols in small (2 µL) serum or blood samples involves deproteinization with acetonitrile, followed by derivatization to their trimethylsilyl (B98337) (TMS) derivatives. These derivatives are then analyzed by GC-MS. researchgate.net Isotope dilution GC-MS has also been used to measure glycols in the urine of healthy subjects. researchgate.net

For more complex cases, such as human intoxication, where the parent compound may no longer be detectable in blood, the analysis of metabolites like diglycolic acid in various biological matrices by GC-MS is crucial. researchgate.net Furthermore, LC-MS/MS methods have been developed for the analysis of various glycols in serum following derivatization, highlighting the versatility of this technique for biological samples. researchgate.net

Workplace Air Monitoring

Monitoring of workplace air for this compound (DGHE) is crucial for assessing occupational exposure and ensuring that concentrations are maintained below established exposure limits. While specific standardized methods exclusively for DGHE are not prominently documented, methodologies for other structurally similar glycol ethers, such as diethylene glycol monomethyl ether, diethylene glycol monoethyl ether, and diethylene glycol monobutyl ether, are well-established and provide a strong basis for monitoring DGHE. These methods can be adapted for the analysis of DGHE, given the chemical similarities within the glycol ether family.

Commonly employed techniques for workplace air monitoring of glycol ethers involve the collection of air samples using a solid sorbent tube followed by laboratory analysis. The selection of the sorbent material, sampling flow rate, and total sample volume are critical parameters that are optimized to ensure efficient trapping of the analyte.

A prevalent method involves drawing a known volume of air through a sorbent tube, often containing activated charcoal or a proprietary sorbent like Anasorb® 747, using a calibrated personal sampling pump. wikisource.org Following sample collection, the sorbent is transferred to a vial and the analyte is desorbed using a suitable solvent, typically a mixture of methylene (B1212753) chloride and methanol. wikisource.orgosha.gov

The desorbed sample is then analyzed by gas chromatography with flame ionization detection (GC-FID). osha.govresearchgate.net This technique separates the components of the sample, and the FID provides a response that is proportional to the amount of the analyte present. Quantification is achieved by comparing the response of the sample to that of calibration standards prepared with known concentrations of the analyte.

The following interactive table summarizes typical sampling and analytical parameters used for monitoring various glycol ethers, which can serve as a reference for developing a monitoring strategy for this compound.

ParameterDescriptionExample Value/Range (for related glycol ethers)Reference
Sampling MethodThe device and media used to collect the air sample.Solid sorbent tube (e.g., coconut shell charcoal, Anasorb® 747) wikisource.orgosha.gov
Sampling Flow RateThe rate at which air is drawn through the sampling media.0.1 to 0.2 L/min wikisource.org
Sample VolumeThe total volume of air sampled.3 L to 25 L wikisource.org
Desorption SolventThe solvent used to extract the analyte from the sorbent.Methylene chloride/methanol (e.g., 85:15 v/v) wikisource.org
Analytical TechniqueThe instrumental method used for quantification.Gas Chromatography with Flame Ionization Detection (GC-FID) osha.govresearchgate.net

Method Validation and Performance Characteristics

The validation of an analytical method is essential to ensure its accuracy, precision, and reliability for the intended application. For the determination of this compound in research, a comprehensive validation process would assess several key performance characteristics. While specific validation data for DGHE is limited in publicly available literature, the validation parameters for methods used to analyze other glycol ethers provide a solid framework.

A validated method for glycol ethers, adaptable for DGHE, was developed for the determination of compounds like diethylene glycol monomethyl ether and diethylene glycol monobutyl ether in workplace air. researchgate.net This method utilized gas chromatography with flame ionization detection (GC-FID). researchgate.net

Key performance characteristics that are evaluated during method validation include:

Precision : The closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the relative standard deviation (RSD). For a range of glycol ethers, a relative standard deviation of 4.2% to 4.6% has been reported. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably quantified with an acceptable level of precision and accuracy. For several glycol ethers, an LOQ of 0.5 mg/m³ has been established for a 40-liter air sample. researchgate.net

Recovery : The efficiency of the analytical procedure in extracting the analyte from the sample matrix. Recovery rates for various glycol ethers have been determined, for instance, 78% for diethylene glycol monomethyl ether and 79% for diethylene glycol monobutyl ether. researchgate.net

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

The following interactive table presents performance characteristics from a validated method for several diethylene glycol ethers, which can be considered as target validation parameters for a DGHE analytical method.

Performance CharacteristicAnalyteResultReference
Precision (Relative Standard Deviation)Diethylene Glycol Monomethyl Ether4.2 - 4.6% researchgate.net
Diethylene Glycol Monobutyl Ether4.2 - 4.6% researchgate.net
Limit of Quantification (40 L air sample)Diethylene Glycol Monomethyl Ether0.5 mg/m³ researchgate.net
Diethylene Glycol Monobutyl Ether0.5 mg/m³ researchgate.net
RecoveryDiethylene Glycol Monomethyl Ether78% researchgate.net
Diethylene Glycol Monobutyl Ether79% researchgate.net

Toxicological Research and Health Effects of Diethylene Glycol Monohexyl Ether

Toxicokinetics and Metabolism Studies

Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a toxicant in the body. For diethylene glycol monohexyl ether, these processes determine the concentration of the parent compound and its metabolites at target organs, which in turn influences its toxic potential.

This compound can enter the body through several routes, including the skin, lungs, and gastrointestinal tract. The efficiency of absorption varies depending on the route of exposure and the formulation of the product containing the chemical.

Dermal absorption is a significant route of exposure for glycol ethers. Studies on related compounds suggest that the rate of absorption is influenced by the molecular weight and the integrity of the skin barrier. For instance, research on diethylene glycol monoethyl ether (DEGEE) has shown that it can penetrate the stratum corneum. This penetration is thought to occur via the intercellular route, where it interacts with water and alters the molecular mobility of proteins and lipids in this skin layer, thereby reducing the skin's barrier function.

While specific quantitative data for the dermal absorption of DGHE is limited, studies on other glycol ethers provide insights. For example, an in vitro study on human epidermal membranes exposed to undiluted diethylene glycol monoethyl ether demonstrated an absorption rate of 0.21 ± 0.15 mg/cm²/h. researchgate.net It is generally observed that dermal absorption of diethylene glycol ethers decreases with increasing molecular weight. bioivt.com

Dermal Absorption of Selected Glycol Ethers

Compound Species Exposure Absorption Rate/Percentage Reference
Diethylene Glycol Monoethyl Ether (DEGEE) Human In vitro, undiluted 0.21 ± 0.15 mg/cm²/h researchgate.net
Diethylene Glycol (DG) Rat Dermal application < 10% bioivt.com
Diethylene Glycol Monoethyl Ether (DEGEE) Human Dermal application < 10% bioivt.com
Diethylene Glycol Monobutyl Ether (DGBE) Not specified Dermal application 34 - 65% bioivt.com

Oral ingestion of this compound can lead to its absorption through the gastrointestinal tract. Studies on the parent compound, diethylene glycol (DEG), have shown that it is rapidly and almost completely absorbed after oral administration in rats. nih.gov Similarly, research on diethylene glycol monoethyl ether (DEGEE) in rats has demonstrated rapid absorption following oral administration, leading to significant systemic exposure. nih.gov It is therefore anticipated that DGHE would also be well-absorbed via the oral route.

Following absorption, this compound is distributed throughout the body via the bloodstream. While specific studies on the tissue distribution of radiolabeled DGHE are not available, research on related compounds provides valuable insights.

Studies with radiolabeled diethylene glycol (DEG) in rats have shown rapid distribution to various organs and tissues, with the order of distribution generally following blood flow: kidneys > brain > spleen > liver > muscle > fat. nih.gov The apparent volume of distribution for DEG was determined to be approximately 298 ml, suggesting distribution throughout the body. nih.gov

Research on other radiolabeled glycol ethers, such as ethylene (B1197577) glycol 2-ethylhexyl ether (EGEHE), has also demonstrated distribution to various tissues, with the liver and kidney containing the highest levels of radioactivity in both rats and mice after oral and dermal administration. bohrium.comnih.gov High concentrations of radioactivity have also been observed in the pituitary, thyroid, adrenals, and bone marrow following administration of diethylene glycol monoethyl ether. nih.gov

Tissue Distribution of Radioactivity from Radiolabeled Glycol Ethers

Compound Species Route of Administration Tissues with Highest Concentration Reference
Diethylene Glycol (DEG) Rat Oral Kidneys, Brain, Spleen, Liver nih.gov
Diethylene Glycol Monoethyl Ether (DEGEE) Rat Not specified Pituitary, Thyroid, Adrenals, Bone Marrow nih.gov
Ethylene Glycol 2-Ethylhexyl Ether (EGEHE) Rat, Mouse Oral, Dermal Liver, Kidney bohrium.comnih.gov

The metabolism of this compound is a critical determinant of its toxicity. Glycol ethers are generally metabolized in the liver by alcohol and aldehyde dehydrogenases. The primary metabolic pathway for many glycol ethers involves the oxidation of the terminal alcohol group to form the corresponding alkoxyacetic acid.

For diethylene glycol (DEG), the parent compound of the diethylene glycol ether series, the primary metabolite identified in the urine of rats is 2-hydroxyethoxyacetic acid (HEAA). bohrium.com Studies have shown that the formation of HEAA is a key step in the mechanism of DEG-induced toxicity. bohrium.com

While a detailed metabolic profile specifically for DGHE is not extensively documented, it is highly probable that it follows a similar metabolic pathway to other diethylene glycol ethers. This would involve the oxidation of the terminal hydroxyl group to form 2-(2-hexyloxyethoxy)acetic acid . This proposed metabolite is analogous to the known metabolites of other glycol ethers, such as ethoxyacetic acid from diethylene glycol monoethyl ether. nih.gov

In a study on diethylene glycol monomethyl ether (DEGME) in rats, the dominant metabolite was the corresponding acid derived from the oxidation of the terminal hydroxyl group. That study also identified small amounts of methoxyacetic acid, suggesting cleavage of the ether bond can occur, though to a lesser extent. Therefore, it is plausible that DGHE could also be metabolized to a smaller extent through ether cleavage, potentially forming ethylene glycol and hexanol, which would then undergo further metabolism.

Proposed and Identified Metabolites of Diethylene Glycol Ethers

Parent Compound Proposed/Identified Metabolite(s) Species Reference
This compound (DGHE) 2-(2-hexyloxyethoxy)acetic acid (Proposed) - -
Diethylene Glycol (DEG) 2-hydroxyethoxyacetic acid (HEAA), Diglycolic acid (DGA) Rat bohrium.com
Diethylene Glycol Monoethyl Ether (DEGEE) (2-ethoxyethoxy)acetic acid Human, Rabbit researchgate.netnih.govnih.gov
Diethylene Glycol Monomethyl Ether (DEGME) Acid metabolite from terminal alcohol oxidation, Methoxyacetic acid Rat

Elimination Processes and Half-life Determination

The elimination and metabolic fate of this compound (DGHE) are intrinsically linked to its chemical structure as a glycol ether. Generally, glycol ethers are metabolized in the body and excreted primarily by the kidneys. nih.gov The rate of elimination can be influenced by the specific chemical structure of the glycol ether and the dose administered.

For the related compound, diethylene glycol (DEG), studies in rats have provided insights into its elimination kinetics. When administered orally at varying doses, the elimination half-life of DEG was found to be between 6 and 10 hours. nih.gov The elimination process followed zero-order kinetics initially at higher doses, transitioning to first-order kinetics with a half-life of approximately 3 hours. nih.gov The primary metabolite identified in urine was 2-hydroxyethoxyacetic acid (2-HEAA), accounting for 16-31% of the dose, while a significant portion (61-68%) was excreted as unchanged DEG. nih.gov This metabolic process is accompanied by a decrease in urinary pH, indicating metabolic acidosis. nih.gov

The metabolism of ethylene-based glycol ethers, such as DGHE, predominantly occurs via alcohol and aldehyde dehydrogenases, leading to the formation of the corresponding alkoxyacetic acids. ecetoc.org A secondary, less significant metabolic pathway involves O-dealkylation to produce ethylene glycol and its subsequent oxidation products. ecetoc.org It is these acidic metabolites that are largely responsible for the systemic toxicity associated with this class of compounds. nih.gov

Mechanisms of Toxicity and Cellular Responses

The toxicity of this compound and related glycol ethers is primarily attributed to their metabolic transformation into reactive intermediates. nih.gov These metabolites can induce cellular damage through various mechanisms, leading to organ-specific toxicities.

Organ-Specific Toxicity Research

Research into the organ-specific toxicity of this compound and its analogues has focused primarily on the renal, hepatic, and neurological systems, as these are the principal targets of the toxic metabolites.

Renal Toxicity Studies

The kidneys are a primary target for the toxic effects of diethylene glycol and its ethers. nih.govatamanchemicals.com The nephrotoxicity is mainly caused by the metabolite diglycolic acid (DGA) in the case of DEG, which leads to necrosis of the proximal tubules. nih.gov This damage is characterized by significant vacuolization and swelling of the epithelial cells, which can obstruct the tubules and lead to a reduction in urine flow, potentially resulting in anuria and uremia. nih.gov

Acute kidney injury and proteinuria are common findings following ingestion of toxic doses of glycol ethers. nih.gov Autopsies and animal studies have revealed renal tubular degeneration and necrosis induced by the alkoxyacetic acid metabolites. nih.gov While mild kidney injury may be reversible, severe cases can lead to a long-term dependence on hemodialysis. nih.gov Studies in female rats have shown that diethylene glycol can produce nephrotoxic effects, and these effects were associated with the accumulation of its toxic metabolite, DGA, in the kidney tissue. nih.gov

Hepatic Toxicity Studies

The liver is the main site of metabolism for glycol ethers, breaking them down via alcohol dehydrogenase into toxic alkoxyacetic acids. nih.gov While the liver is central to this metabolic activation, direct, severe liver damage is not always the most prominent feature of glycol ether toxicity. nih.gov

Studies on diethylene glycol have shown that it can cause mild and transient alterations in liver function, particularly in individuals with pre-existing liver conditions. nih.gov However, severe liver damage secondary to DEG exposure was observed less frequently and often in conjunction with renal failure. nih.gov Research on the effects of diethylene glycol monoethyl ether and diethylene glycol monomethyl ether on hepatic metabolizing enzymes has also been conducted. nih.govecetoc.orgcanada.ca At high doses, this compound may be hepatotoxic. scbt.com

Neurological Effects

Neurological complications are a significant aspect of glycol ether toxicity, often appearing after a delay. nih.govdartmouth.edu In cases of diethylene glycol poisoning, neurological symptoms typically manifest about 2 to 7 days after ingestion and can include decreased reflexes, facial and limb weakness, and peripheral neuropathy. nih.govresearchgate.net

The toxic metabolites of glycol ethers are responsible for these neurological effects. nih.gov Clinical reports have documented a range of neurological sequelae, including encephalopathy, cranial nerve palsies, and both axonal and demyelinating neuropathies. nih.gov Patients who survive the acute phase of poisoning may develop these complications weeks later. nih.govdartmouth.edu The development of neurological symptoms, such as decreased motor function, has been linked to the presence of acute kidney injury and the accumulation of toxic metabolites in the brain. nih.gov

Hematological Effects

Based on the reviewed scientific literature, specific research studies investigating the hematological effects of this compound could not be identified. While studies on other glycol ethers have sometimes indicated effects on blood parameters, this data cannot be extrapolated to this compound.

Genotoxicity and Mutagenicity Assessments

The potential for this compound to cause genetic damage has been investigated through a series of in vitro and in vivo tests. nih.gov

In in vitro assays, DGHE did not show mutagenic activity in the Salmonella typhimurium reverse mutation assay (Ames test) with or without metabolic activation. nih.gov However, in a forward gene mutation test using Chinese hamster ovary (CHO) cells, DGHE was considered weakly positive, showing a marginally significant trend for increasing mutation frequency, particularly with metabolic activation. nih.gov In another in vitro test on CHO cells, DGHE did not cause a significant increase in sister chromatid exchanges. nih.gov

Table 1: Summary of Genotoxicity Studies for this compound This table is interactive. Click on the headers to sort the data.

Test SystemAssay TypeMetabolic ActivationResultReference
Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)Bacterial Reverse Mutation Assay (Ames Test)With and WithoutNegative nih.gov
Chinese Hamster Ovary (CHO) CellsForward Gene Mutation (HGPRT locus)With and WithoutWeakly Positive nih.gov
Chinese Hamster Ovary (CHO) CellsSister Chromatid ExchangeWith and WithoutNegative nih.gov
MousePeripheral Blood Micronucleus TestN/A (in vivo)Negative nih.gov
RatFemoral Bone Marrow Chromosome AberrationN/A (in vivo)Negative (inconclusive initial finding not replicated) nih.gov

Carcinogenicity Research

No dedicated long-term studies on the carcinogenic potential of this compound were identified in the reviewed scientific literature.

Immunological and Hypersensitivity Reactions

There is no available research from the reviewed sources that specifically investigates the potential of this compound to act as a skin or respiratory sensitizer, which would be an immunologically mediated hypersensitivity reaction. Studies have noted that the substance can cause severe eye and skin irritation upon direct contact. inchem.orgatamanchemicals.com However, this primary irritancy is a direct tissue reaction and is distinct from an allergic or hypersensitivity response.

Occupational and Environmental Exposure Research

Exposure Assessment Methodologies and Case Studies

Exposure to diethylene glycol monohexyl ether can occur in both occupational and household settings through inhalation, dermal contact, and ingestion. nih.gov Occupations with a higher risk of exposure include cleaners, printers, chemical industry workers, and mechanics. nih.gov

Assessment of exposure often involves a combination of environmental and biological monitoring. Environmental monitoring measures the concentration of DGHE in the air, on surfaces, or in products. Biological monitoring, on the other hand, assesses the amount of the substance or its metabolites in the body, for example, in urine or blood.

A key aspect of exposure assessment is understanding the routes of exposure. Dermal contact is a significant pathway, as DGHE can be absorbed through the skin. nih.govnih.gov Inhalation of vapors or mists is another potential route, particularly in poorly ventilated areas or when the liquid is heated. scbt.comhaz-map.com While ingestion is a less common route of occupational exposure, it can lead to significant toxicity. nih.gov

Case studies and research on glycol ethers, a class of chemicals that includes DGHE, provide insights into exposure scenarios. For instance, studies have investigated exposure in industries such as printing and semiconductor manufacturing. nih.gov These studies help to identify tasks and work practices that may lead to higher exposures and inform the development of control measures.

Table 1: Exposure Assessment Methodologies

Methodology Description Application for DGHE
Environmental Monitoring Measurement of DGHE concentrations in air, on surfaces, or in materials. Assessing workplace air quality and potential for surface contamination.
Biological Monitoring Analysis of DGHE or its metabolites in biological samples (e.g., urine, blood). Determining the absorbed dose in workers.
Dermal Exposure Assessment Use of patches or wipe sampling to quantify skin contamination. Evaluating the effectiveness of personal protective equipment.
Inhalation Exposure Assessment Personal or area air sampling to measure airborne concentrations. Characterizing risks in environments with potential for vapor or aerosol generation.

| Modeling | Use of mathematical models to predict exposure levels based on use scenarios. | Estimating potential exposure for new applications or in the absence of monitoring data. |

Risk Assessment Frameworks and Methodologies for Human Health

Risk assessment for this compound in relation to human health follows a structured framework that typically includes four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the potential adverse health effects of DGHE. Studies have shown that acute exposure to high levels of glycol ethers can impact the nervous system, liver, and kidneys. ca.gov Chronic exposure may lead to other health issues. scbt.com DGHE is also considered a skin and eye irritant. haz-map.com

Dose-Response Assessment: This step examines the relationship between the amount of exposure (dose) and the likelihood and severity of health effects (response). For DGHE, animal studies provide data on the doses that cause specific health outcomes. For example, oral or dermal doses greater than 800-1000 mg/kg/day have been shown to cause effects on the central nervous system, liver, and kidneys in animals. haz-map.com

Exposure Assessment: As detailed in the previous section, this involves determining the extent of human exposure. This includes identifying who is exposed, the routes of exposure (inhalation, dermal, ingestion), and the magnitude, frequency, and duration of exposure. nih.govca.gov

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and severity of adverse health effects in exposed populations. This involves comparing the estimated exposure levels with the dose-response data to determine if a risk exists and to what extent.

Regulatory bodies and scientific committees utilize these frameworks to establish occupational exposure limits (OELs) and to provide recommendations for safe handling and use. For instance, the Scientific Committee on Consumer Safety (SCCS) in Europe has evaluated the safety of related glycol ethers in cosmetic products, considering exposure from dermal application. europa.eu

Environmental Monitoring and Contamination Pathways

The production and use of this compound as a high-boiling solvent can result in its release to the environment through various waste streams. nih.gov Understanding its environmental fate and transport is crucial for assessing potential ecological risks.

If released into the air, DGHE is expected to exist primarily as a vapor. nih.gov It can be degraded in the atmosphere through reactions with hydroxyl radicals. ca.gov

When released into water, DGHE is not expected to adsorb significantly to suspended solids and sediment. nih.gov It is considered to be readily biodegradable, although higher molecular weight glycol ethers may biodegrade more slowly. scbt.com The potential for bioaccumulation in aquatic organisms is considered low. nih.gov

Table 2: Environmental Fate of this compound

Environmental Compartment Fate and Transport Characteristics
Air Exists as a vapor; subject to degradation by hydroxyl radicals. nih.govca.gov
Water Low potential for adsorption to sediment; expected to be biodegradable. nih.govscbt.com
Soil Expected to have high mobility. nih.gov

| Biota | Low potential for bioaccumulation. nih.gov |

Environmental Fate and Ecotoxicology of Diethylene Glycol Monohexyl Ether

Environmental Degradation Pathways

The breakdown of diethylene glycol monohexyl ether in the environment is governed by biological and chemical processes. These pathways determine the compound's persistence and the potential for long-term environmental exposure.

This compound belongs to the glycol ether family, which is generally considered to be biodegradable. Studies on analogous glycol ethers indicate that they are susceptible to microbial degradation. For instance, OECD (Organisation for Economic Co-operation and Development) guideline studies have shown that several glycol ethers are readily biodegradable, although it has been noted that higher molecular weight compounds in this family may biodegrade at a slower rate. When released into water, glycol ethers typically show biodegradation rates ranging from 47% to 92% over 8 to 21 days.

Research into specific bacterial strains has demonstrated the ability of microorganisms to break down related glycol ethers. For example, Pseudomonas sp. and Xanthobacter autotrophicus have been shown to assimilate diethylene glycol monomethyl ether, monoethyl ether, and monobutyl ether. nih.gov The degradation proceeds via the oxidation of the terminal alcohol group to a carboxylic acid, forming alkoxyacetic acids. nih.gov For the closely related diethylene glycol monobutyl ether (DGBE), studies have shown ready biodegradability, with 89-93% degradation in 28 days under aerobic conditions. redox.com While specific studies on this compound are limited, the available data on similar compounds suggest it is not expected to persist in the environment.

The chemical structure of this compound, specifically the ether linkage, is generally stable to hydrolysis in water under neutral pH conditions and at ambient temperatures. redox.com Therefore, hydrolysis is not considered a significant environmental degradation pathway.

In the atmosphere, however, photodegradation is an important process. If DGHE is released to the atmosphere, it is expected to undergo rapid degradation through reactions with photochemically produced hydroxyl radicals. For high boiling point glycol ethers like DGHE, the estimated atmospheric half-life is very short, in the range of 2.4 to 2.5 hours, indicating that it would not persist in the air. redox.com

Environmental Distribution and Partitioning

Upon release into the environment, this compound will partition between air, water, and soil based on its physicochemical properties. It is miscible with water and has a relatively low vapor pressure. redox.com The log octanol-water partition coefficient (log Kow), a measure of a chemical's tendency to partition into fatty tissues, is estimated to be 1.7 for DGHE, suggesting a low potential for bioaccumulation. nih.gov

If released to the atmosphere, its low vapor pressure means evaporation is slow. scbt.com However, any amount that does become airborne will exist as a vapor and be subject to rapid photodegradation. redox.comnih.gov

When released into water, DGHE is expected to remain dissolved in the water column due to its miscibility. redox.com Its low log Kow and an expected low soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicate that it has a low tendency to adsorb to suspended solids and sediment. psu.edu This also implies that if released to soil, this compound would be highly mobile and could potentially leach into groundwater. psu.edu

Ecotoxicity to Aquatic and Terrestrial Organisms

The potential for an environmental contaminant to cause harm is assessed through ecotoxicity studies on representative organisms from different environmental compartments.

Specific ecotoxicity data for this compound is not widely available. However, data from closely related glycol ethers, such as diethylene glycol monobutyl ether (DGBE), indicate that the substance has low toxicity to aquatic organisms. DGBE is considered practically non-toxic on an acute basis, with LC50 and EC50 values (the concentration lethal to 50% of test organisms or causing a 50% effect, respectively) greater than 100 mg/L for the most sensitive fish, invertebrates, and algae tested. redox.com Other related glycol ethers also exhibit low toxicity to aquatic species, with acute LC50 values for fish and daphnia often exceeding 10,000 mg/L. fishersci.fr Given these findings for analogous compounds, DGHE is not expected to pose a significant acute risk to aquatic life.

Interactive Table: Aquatic Toxicity of Analogous Glycol Ethers

CompoundSpeciesEndpointValue (mg/L)Reference
Diethylene Glycol Monobutyl Ether (DGBE)Fish, Invertebrates, AlgaeAcute LC50/EC50>100 redox.com
Triethylene Glycol Monomethyl Ether (TGME)FishAcute LC50>10,000 fishersci.fr
Triethylene Glycol Monomethyl Ether (TGME)DaphniaAcute LC50>10,000 fishersci.fr
Triethylene Glycol Monomethyl Ether (TGME)AlgaeEC50>500 fishersci.fr

Note: This table presents data for compounds structurally similar to this compound to provide an indication of expected aquatic toxicity.

Direct research on the toxicity of this compound to terrestrial organisms is limited. One safety data sheet makes the statement that the substance is "Toxic to terrestrial vertebrates," but does not provide supporting data or references.

In terms of mammalian toxicity, which can serve as an indicator for terrestrial vertebrates, this compound has a low acute oral toxicity, with a reported LD50 in rats of 4920 mg/kg. psu.edu In an acute inhalation study, rats exposed to a saturated vapor atmosphere of DGHE for six hours showed no signs of toxicity. nih.gov Studies on related compounds have also generally shown low toxicity. For instance, no reproductive or developmental toxicity was observed in rats given up to 1,000 mg/kg/day of DGHE. psu.edu

Regarding phytotoxicity, direct studies on DGHE are scarce. However, research on fluorine-free firefighting foams found that transformation products of diethylene glycol monobutyl ether, a common ingredient, were a primary contributor to the toxicity observed in the terrestrial plant Brassica rapa. nih.gov This suggests that while the parent compound may have low toxicity, its environmental breakdown products could have adverse effects on plant life.

Applications and Industrial Research Perspectives

Solvent Applications in Coatings and Inks

Diethylene glycol monohexyl ether is a slow-evaporating solvent that finds extensive use in the coatings and inks industries. atamanchemicals.comatamanchemicals.com It is a key ingredient in the formulation of paints, varnishes, and printing inks, where it helps to dissolve pigments, resins, and other components, ensuring proper viscosity and even application. atamanchemicals.comchemicalbook.com Its slow evaporation rate is particularly beneficial in high-solids coatings, as it contributes to good flow and leveling during the drying and curing process, maximizing the appearance and properties of the final film. atamanchemicals.com The compound is also utilized in metal decoration inks. atamanchemicals.comatamanchemicals.com

Coalescing Agent Functionality

In waterborne latex-based coatings, this compound acts as an effective coalescing agent. atamanchemicals.comethersolvent.com It primarily partitions into the polymer phase of the coating, reducing the minimum film-forming temperature (MFFT). atamanchemicals.comatamanchemicals.com This allows for the formation of a continuous and uniform film at lower temperatures, which is crucial for achieving optimal coating performance. Research has shown that the efficiency of a coalescing agent can depend on the nature of the latex polymer and the desired end-use of the coating formulation. google.com The selection of a specific coalescing agent often involves determining its partitioning behavior between the aqueous and polymer phases of the latex. google.com

Flow and Leveling Properties

The slow evaporation rate and excellent solvency of this compound contribute significantly to the flow and leveling of coatings. atamanchemicals.com As the coating dries, the solvent ensures a gradual and even process, which helps to eliminate surface defects such as brush marks and orange peel. This results in a smooth and high-gloss finish. In high-performance coatings, it can be used in conjunction with associative thickeners to enhance application properties like brushability and roll application. atamanchemicals.comatamanchemicals.com

Cleaning and Degreasing Formulations

Due to its strong solvency for hydrocarbons and its ability to act as a coupling agent, this compound is a valuable component in industrial and household cleaners. atamanchemicals.comcymitquimica.com It is effective in removing greasy soils, oils, and other contaminants from various surfaces. atamanchemicals.comatamanchemicals.com Its surfactant-like properties, stemming from the combination of a hydrocarbon chain and ether and alcohol groups, allow it to create stable dispersions of oil and water, enhancing the cleaning power of formulations. atamanchemicals.comcymitquimica.com It is used in products such as rust removers, hard surface cleaners, and disinfectants. ethersolvent.com Furthermore, its solvency properties are utilized for cleaning and degreasing electronic components and circuit boards. atamanchemicals.com

Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic industries, a highly purified form of diethylene glycol monoethyl ether, a related compound, is known by the trade name Transcutol®. ualberta.canih.gov It is used as a solubilizer and penetration enhancer in topical formulations. ualberta.canih.govatamanchemicals.com This solvent is found in a wide array of products, including creams, gels, and lotions. nih.govatamankimya.com It is particularly useful for delivering poorly water-soluble active ingredients. ualberta.ca

Penetration Enhancement Mechanisms

The mechanism by which diethylene glycol monoethyl ether enhances skin penetration is multifaceted. It can readily penetrate the stratum corneum, the outermost layer of the skin, and interact with the intercellular lipids. ualberta.ca This interaction can alter the barrier properties of the stratum corneum in several ways:

Increased Drug Solubility: By diffusing into the stratum corneum, it can change the solubility parameter of this skin layer, thereby increasing the solubility of the active drug within it. nih.gov

Modification of Lipid Structure: It can alter the molecular mobility of proteins and lipids in the stratum corneum, which reduces the skin's barrier function. ualberta.ca

Hydration Maintenance: The solvent's interaction with water within the stratum corneum can help maintain a hydrated environment, which is known to enhance the penetration of both hydrophilic and lipophilic substances. nih.gov

This penetration-enhancing effect can lead to the formation of an intracutaneous depot for certain active ingredients, increasing their retention in the skin. researchgate.netnih.gov

Specialized Industrial Uses

Beyond its primary applications, this compound serves several other specialized industrial purposes:

Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance by enhancing viscosity and solvency. atamanchemicals.com

Textile Industry: In textile dyeing and printing, it acts as a solvent for dyes, promoting rapid and uniform penetration into fibers. atamanchemicals.com

Wood Stains and Finishes: It helps to dissolve colorants and other components in wood stains, ensuring uniform application. atamanchemicals.com

Aerosol Products: In aerosol formulations like spray paints, it aids in solubilizing and dispersing the active ingredients. atamanchemicals.com

Chemical Intermediate: It can also serve as a reactant or solvent in the synthesis of other chemical intermediates. atamanchemicals.com

Metal Deco Inks

This compound is a key component in the formulation of metal decorating inks, where its specific physical properties are highly valued. atamanchemicals.com It primarily functions as a slow-evaporating solvent, a characteristic that is crucial for achieving high-quality finishes in the printing process onto metallic surfaces. atamanchemicals.com

The slow evaporation rate of this compound ensures that the ink has adequate time to flow and level properly before drying. atamanchemicals.com This action helps in creating a uniform film and prevents defects such as "solvent-pop" and air entrapment, which can occur if a solvent evaporates too quickly from the ink film. atamanchemicals.com Its role extends to being an effective coalescing aid, particularly in waterborne emulsion or dispersion coatings and inks used for metal decoration. atamanchemicals.com As a coalescing or bonding aid, it facilitates the formation of a continuous, durable film as the ink cures. iaea.org

Key Functions in Metal Deco Inks:

Function Benefit Source(s)
Slow-Evaporating Solvent Provides good flow and leveling; prevents solvent-pop and air entrapment. atamanchemicals.com
Coalescing/Bonding Aid Promotes uniform film formation and durability. atamanchemicals.comiaea.org
Versatile Solvency Dissolves a wide range of ink components, enhancing stability. atamanchemicals.com

Chemical Intermediates

This compound serves as a valuable chemical intermediate in the synthesis of other organic compounds. nih.gov Its utility stems from its bifunctional nature, possessing both an ether linkage and a terminal alcohol group. This structure allows it to participate in a variety of chemical reactions typical of alcohols. nih.gov

The primary reactions it undergoes include:

Esterification: The terminal hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Etherification: The alcohol group can be further reacted to form other ethers. wikipedia.org

Oxidation: The primary alcohol can be oxidized to form aldehydes or carboxylic acids. wikipedia.org

Formation of Alcoholates: Reaction with active metals can form alcoholates. wikipedia.org

This reactivity makes it a useful building block in the synthesis of more complex molecules. It is cited as an intermediate in the production of certain medicines and dyes, where its specific structure can be incorporated to achieve desired properties in the final product. wikipedia.org The compound's role as a starting material for synthesis is a key industrial application, distinct from its use as a solvent in formulated products. nih.gov

Reactive Properties as a Chemical Intermediate:

Functional Group Type of Reaction Potential Product Class Source(s)
Hydroxyl (-OH) Esterification Esters wikipedia.org
Hydroxyl (-OH) Etherification Diethers, Polyethers wikipedia.org
Hydroxyl (-OH) Oxidation Aldehydes, Carboxylic Acids wikipedia.org

Regulatory Science and Risk Management Research

Classification and Labelling Harmonization

Diethylene glycol monohexyl ether (DEGME) is subject to harmonized classification and labelling regulations to ensure the protection of human health and the environment. According to the European Chemicals Agency (ECHA), DEGME is classified as a substance that is harmful in contact with skin and can cause serious eye damage. europa.euatamanchemicals.com The harmonized classification and labelling (CLP) approved by the European Union includes the following hazard statements:

H312: Harmful in contact with skin fishersci.fr

H318: Causes serious eye damage fishersci.frmerckmillipore.com

In addition to the harmonized classifications, classifications provided by companies to ECHA in REACH registrations indicate that DEGME may also cause drowsiness or dizziness. europa.euatamanchemicals.com

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the classification and labelling of chemicals. The classification for DEGME under GHS includes: inchem.org

Acute Toxicity, Dermal (Category 4)

Serious Eye Damage/Eye Irritation (Category 1)

The labelling for DEGME includes the "Danger" signal word and pictograms indicating health hazards. europa.euatamanchemicals.com Precautionary statements are also provided to guide safe handling, storage, and disposal. fishersci.comthermofisher.com These include recommendations to wear protective gloves, clothing, and eye/face protection, and to wash skin thoroughly after handling. merckmillipore.comfishersci.com

It is important to note that while some glycol ethers are classified for reproductive toxicity, this compound is not classified as carcinogenic or mutagenic. glycol-ethers.eu

Classification Hazard Statement GHS Category
Acute Dermal ToxicityHarmful in contact with skin (H312)Category 4
Serious Eye DamageCauses serious eye damage (H318)Category 1

Development of Exposure Limits and Guidelines

Currently, there are no established occupational exposure limits (OELs) such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs) for this compound from major regulatory bodies like OSHA or ACGIH. dnacih.comnoaa.gov This lack of specific OELs means that for workplace environments, general safety principles and the exposure limits for related substances may be considered as guidance.

The safety data for this compound indicates that it has a low vapor pressure at room temperature, which means that the risk of inhaling harmful concentrations of vapor is low under normal conditions. inchem.orgdnacih.com However, the inhalation hazard can increase at higher temperatures. scbt.com

While there are no specific OELs for DEGME, the European Chemicals Agency (ECHA) has established Derived No-Effect Levels (DNELs) for this compound. fishersci.fr DNELs are levels of exposure to a substance above which humans should not be exposed. These are derived from toxicological data and are used in risk assessments to ensure the safe use of chemicals.

For cosmetic products, the Scientific Committee on Consumer Safety (SCCS) has provided opinions on the safe concentration of related glycol ethers like diethylene glycol monoethyl ether (DEGEE). For instance, the SCCP concluded that DEGEE is safe in cosmetic products up to a certain concentration, with specific restrictions for oral hygiene and eye products. europa.eueuropa.eu Although this is not specific to DEGME, it provides an example of how exposure guidelines for similar substances are developed in the absence of specific OELs.

Regulatory Risk Assessment Methodologies

The regulatory risk assessment for this compound involves evaluating its potential hazards and the extent of exposure to determine the risk to human health. This process relies on a comprehensive review of toxicological data and exposure scenarios.

The European Chemicals Agency (ECHA) plays a central role in the risk assessment of chemicals in the European Union under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. atamanchemicals.com Companies that manufacture or import DEGME in quantities of 100 to 1000 tonnes per year are required to register the substance and provide data on its properties and uses. atamanchemicals.com This information is used by ECHA to assess the risks and, if necessary, to propose risk management measures.

The risk assessment considers various routes of exposure, including dermal contact and inhalation. dguv.de Due to its low vapor pressure, inhalation of aerosols is considered more likely than inhalation of vapors at normal temperatures. dguv.de The assessment also takes into account the substance's physical and chemical properties, such as its solubility and potential to form peroxides. atamanchemicals.cominchem.org

Toxicological studies on DEGME and related glycol ethers are a key component of the risk assessment. These studies evaluate acute and chronic effects, including skin and eye irritation, systemic toxicity, and reproductive toxicity. scbt.comepa.gov For example, animal studies have shown that DEGME can cause serious eye damage. dguv.de

The risk assessment process for cosmetic ingredients, as exemplified by the Scientific Committee on Consumer Safety's (SCCS) evaluation of diethylene glycol monoethyl ether (DEGEE), involves a thorough review of available data, including studies on skin absorption and toxicity. europa.eunih.gov This leads to opinions on safe concentration levels in different types of products.

Strategies for Exposure Reduction and Control

To minimize potential health risks associated with this compound, various strategies for exposure reduction and control are implemented in both industrial and consumer settings. These strategies are based on the principles of the hierarchy of controls, which prioritizes the most effective measures.

Engineering Controls:

Ventilation: Ensuring adequate ventilation in workplaces where DEGME is used is crucial to minimize the concentration of airborne vapors and aerosols. inchem.orgfishersci.com This can include local exhaust ventilation systems close to the source of emission.

Enclosure of processes: Where feasible, enclosing processes that use DEGME can significantly reduce the potential for worker exposure. atamanchemicals.com

Administrative Controls:

Work practices: Implementing safe work practices, such as prohibiting eating, drinking, and smoking in areas where DEGME is handled, helps prevent ingestion. inchem.org

Training and information: Providing workers with information about the hazards of DEGME and training on safe handling procedures is essential. atamanchemicals.com This includes understanding the information provided in the Safety Data Sheet (SDS). scbt.com

Regular maintenance: Regular inspection and maintenance of equipment can prevent leaks and spills. scbt.com

Personal Protective Equipment (PPE):

When engineering and administrative controls are not sufficient to control exposure, PPE should be used. atamanchemicals.com

Eye and face protection: Chemical safety goggles or a face shield are recommended to prevent eye contact, which can cause serious damage. inchem.orgfishersci.com

Skin protection: Wearing appropriate protective gloves and clothing is necessary to prevent skin contact, as DEGME is harmful if absorbed through the skin. fishersci.comscbt.com The type of glove material should be selected based on its resistance to the chemical and the duration of contact. scbt.com

Respiratory protection: In situations where vapor or aerosol concentrations may exceed safe levels, a NIOSH/MSHA-approved respirator should be used. atamanchemicals.com

Storage and Handling:

Storage: DEGME should be stored in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials such as strong oxidizing agents. scbt.comdguv.de It is also important to check for the formation of explosive peroxides, especially before distillation. inchem.orgdnacih.com

Spill management: Procedures should be in place for cleaning up spills, which includes using absorbent materials and wearing appropriate PPE. scbt.com

Control Measure Description
Engineering Controls Use of ventilation systems and process enclosures to minimize airborne concentrations. inchem.orgfishersci.comatamanchemicals.com
Administrative Controls Safe work practices, worker training, and regular equipment maintenance. inchem.orgscbt.comatamanchemicals.com
Personal Protective Equipment Use of safety goggles, protective gloves, and respirators as needed. inchem.orgfishersci.comscbt.comatamanchemicals.com
Storage and Handling Proper storage in well-ventilated areas away from oxidants and procedures for spill cleanup. inchem.orgdnacih.comscbt.comdguv.de

Q & A

Q. What are the established synthetic routes and reaction conditions for producing DEGHE?

DEGHE is synthesized via ethoxidation, where n-hexanol reacts with ethylene oxide under controlled conditions. This method ensures the formation of the monoether derivative while minimizing polyglycol byproducts. Key parameters include temperature (typically 120–160°C), catalyst selection (e.g., alkaline catalysts like NaOH), and molar ratios of reactants to optimize yield .

Q. What are the critical physicochemical properties of DEGHE for experimental design?

DEGHE is a bifunctional solvent with a boiling point of 259°C, molecular weight of 190.28 g/mol, and balanced hydrophilic-lipophilic properties. Its low volatility and high solubility in both polar (water) and nonpolar (organic) phases make it ideal for biphasic reaction systems or as a coalescing agent in polymer studies. These properties are critical for designing solvent systems in coatings research or phase-transfer catalysis .

Q. How is DEGHE utilized as a solvent or surfactant in academic research?

DEGHE serves as a coalescing agent in water-based coatings to improve film formation and as a coupling agent in microemulsions for nanoparticle synthesis. Its slow evaporation rate and compatibility with hydrophobic compounds (e.g., dyes, resins) make it valuable in studies requiring stable phase mixing .

Advanced Research Questions

Q. How can researchers design experiments to measure the partitioning behavior of DEGHE in biphasic systems?

Liquid-liquid equilibria (LLE) studies can quantify DEGHE’s partitioning between aqueous and organic phases. For example, Lee et al. (1996) used a shake-flask method with o-chlorophenol as a model solute, analyzing phase concentrations via UV-Vis spectroscopy or GC-MS. Temperature control and equilibrium time optimization (≥24 hrs) are critical to account for DEGHE’s slow phase separation kinetics .

Q. What methodologies address data gaps in DEGHE’s toxicokinetics and systemic toxicity?

Read-across approaches using structurally similar glycol ethers (e.g., ethylene glycol monohexyl ether, EGHE) are employed. For instance, systemic absorption and metabolite excretion rates are extrapolated from EGHE’s oral LD50 data (1.67 mL/kg in rats) and urinary excretion patterns. In vitro dermal absorption models (e.g., human epidermal membranes) further validate transdermal uptake rates (~0.035–0.198 mg/cm²/hr) .

Q. What experimental precautions are necessary for handling DEGHE in dermal exposure studies?

In vitro absorption assays require:

  • Isolation of human epidermal membranes mounted in Franz diffusion cells.
  • Application of undiluted DEGHE for 8 hours, followed by receptor phase analysis via GC-MS.
  • Post-exposure tritiated water permeability tests to confirm membrane integrity. Contradictions in absorption rates between mono- and diethylene glycol ethers (e.g., DEGHE vs. ethylene glycol monohexyl ether) must be analyzed using molecular weight and volatility trends .

Q. How can researchers resolve contradictions in environmental fate data for DEGHE?

Conflicting biodegradation or bioaccumulation data may arise from assay variability (e.g., OECD 301 vs. 310 protocols). Standardized testing under aerobic conditions with activated sludge inoculum, coupled with QSAR modeling based on DEGHE’s log P (~1.8) and water solubility (~50 g/L), improves reproducibility. Cross-referencing with regulatory assessments (e.g., EU-LCI values) ensures alignment with hazard classification frameworks .

Methodological Notes

  • Data Interpretation : When comparing DEGHE’s toxicity to other glycol ethers, molecular weight inversely correlates with dermal absorption rates (e.g., DEGHE’s absorption is slower than EGHE’s due to higher MW) .
  • Experimental Reproducibility : Use USP-grade DEGHE (≥97% purity) to minimize batch variability in solvent applications. Verify purity via GC-FID or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.